molecular formula C31H35NO6 B12005306 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one CAS No. 617695-78-0

4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12005306
CAS No.: 617695-78-0
M. Wt: 517.6 g/mol
InChI Key: IRWIPHITMWYDNA-ORIPQNMZSA-N
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Description

4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolone core substituted with butoxybenzoyl, furan-2-ylmethyl, hydroxy, and pentyloxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Substitution Reactions: Introduction of the butoxybenzoyl, furan-2-ylmethyl, hydroxy, and pentyloxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, and catalysts) for industrial-scale synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and safety.

    Automated Purification Systems: Utilizing automated systems for purification to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4.

    Reducing Agents: NaBH4, LiAlH4.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The hydroxy and carbonyl groups could form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(methoxy)phenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(ethoxy)phenyl)-1H-pyrrol-2(5H)-one: Similar structure but with an ethoxy group instead of a pentyloxy group.

Uniqueness

The uniqueness of 4-(4-Butoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-(pentyloxy)phenyl)-1H-pyrrol-2(5H)-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of both butoxy and pentyloxy groups may enhance its lipophilicity, potentially affecting its solubility and interaction with biological membranes.

Properties

CAS No.

617695-78-0

Molecular Formula

C31H35NO6

Molecular Weight

517.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-pentoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H35NO6/c1-3-5-7-19-37-24-14-10-22(11-15-24)28-27(30(34)31(35)32(28)21-26-9-8-20-38-26)29(33)23-12-16-25(17-13-23)36-18-6-4-2/h8-17,20,28,33H,3-7,18-19,21H2,1-2H3/b29-27+

InChI Key

IRWIPHITMWYDNA-ORIPQNMZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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